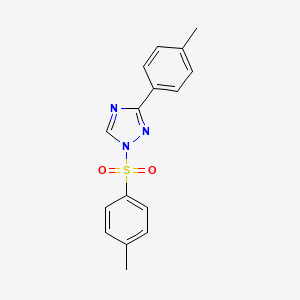![molecular formula C9H17NO B12869468 Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) typically involves the PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . This method allows for the efficient preparation of pyrrolidine-functionalized nucleosides, which can be further modified for various applications.
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of commercial halogenated precursors and efficient catalysts like PyBOP ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce pyrrolidine derivatives with reduced functional groups .
科学的研究の応用
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby interfering with DNA replication and limiting viral infection . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .
類似化合物との比較
Similar Compounds
Similar compounds to pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is unique due to its specific structural features and biological activities. Its ability to inhibit viral reverse transcriptases and DNA polymerases sets it apart from other pyrrolidine derivatives .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(2R)-2-methyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(2)9(11)10-6-4-5-7-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChIキー |
GKEQXBDFWXTREG-MRVPVSSYSA-N |
異性体SMILES |
CC[C@@H](C)C(=O)N1CCCC1 |
正規SMILES |
CCC(C)C(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


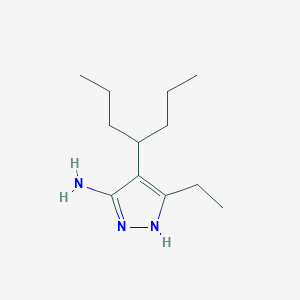
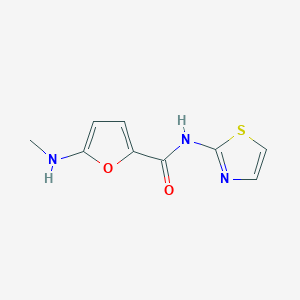
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
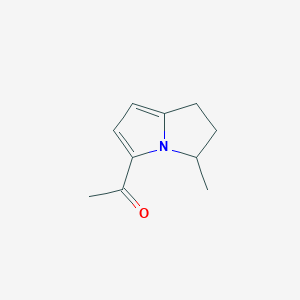
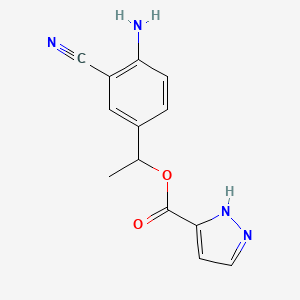
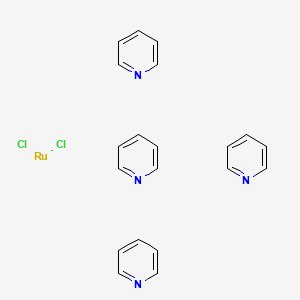
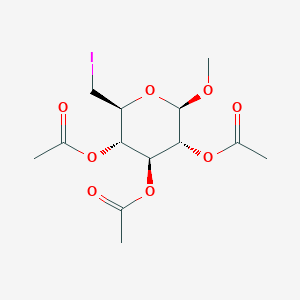
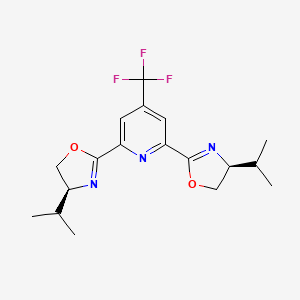
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
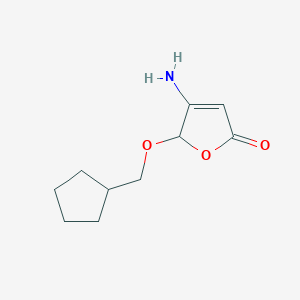
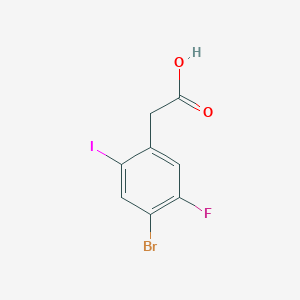
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
